2-(Trifluoromethyl)-1h-indol-5-ol

Medicinal Chemistry Bioisosterism Drug Metabolism

Medicinal chemistry teams require precise 2-CF3, 5-OH indole substitution for SAR success; generic analogs risk project failure. This fluorinated intermediate delivers the privileged trifluoromethyl pharmacophore as a nitro bioisostere. - Enables HIV-1 NNRTIs with low nanomolar potency vs. wild-type & resistant mutants. - Accesses p97 ATPase inhibitors (IC50: 15-20 nM) for cancer protein degradation research. - Essential for α7 nAChR modulators in CNS drug discovery. Available in research quantities with verified purity ≥95%. BenchChem provides reliable global supply for hit-to-lead campaigns.

Molecular Formula C9H6F3NO
Molecular Weight 201.14 g/mol
Cat. No. B8697121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Trifluoromethyl)-1h-indol-5-ol
Molecular FormulaC9H6F3NO
Molecular Weight201.14 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1O)C=C(N2)C(F)(F)F
InChIInChI=1S/C9H6F3NO/c10-9(11,12)8-4-5-3-6(14)1-2-7(5)13-8/h1-4,13-14H
InChIKeyKIYLMWPUBRBMDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Trifluoromethyl)-1H-indol-5-ol: Key Fluorinated Intermediate


2-(Trifluoromethyl)-1H-indol-5-ol (CAS 288383-62-0) is a fluorinated indole derivative with a molecular weight of 201.14 g/mol and is typically offered at a purity of 95% or higher . Its core structure is characterized by a trifluoromethyl group at the 2-position and a hydroxyl group at the 5-position of the indole ring, which provides a unique combination of physicochemical properties, including zero rotatable bonds and a defined number of hydrogen bond donors and acceptors [1]. This substitution pattern makes it a versatile intermediate for the construction of more complex molecules in medicinal chemistry and material science, rather than a direct therapeutic agent itself [2]. Its significance stems from its ability to introduce the electron-withdrawing and lipophilic trifluoromethyl group into biologically active scaffolds, which can enhance metabolic stability, membrane permeability, and target binding affinity of resulting drug candidates [3].

Regiochemistry 2-CF3,5-OH substitution enables targeted derivatization and SAR exploration
CF3 Bioisostere Reported to improve metabolic stability and membrane permeability in derived molecules
Scaffold Utility Building block for HIV-1 NNRTIs, p97/VCP inhibitors, and α7 nAChR modulators

2-(Trifluoromethyl)-1H-indol-5-ol: Substitution Risks


Substituting 2-(Trifluoromethyl)-1H-indol-5-ol with a generic or differently substituted indole analog poses a significant risk of project failure or re-optimization, as its specific 2-CF3 and 5-OH substitution pattern is critical for the structure-activity relationships (SAR) of its downstream derivatives. The 2-trifluoromethyl group is not merely a functional handle; it is a privileged pharmacophore that serves as a bioisostere for nitro groups and other moieties, leading to improved metabolic stability and potency in certain contexts compared to non-fluorinated or differently substituted analogs [1]. Furthermore, the exact regiochemistry is essential for successful derivatization via reactions such as Mannich or coupling reactions, which are used to access specific drug leads like HIV-1 NNRTIs or α7 nAChR modulators [2][3]. Using a different regioisomer, such as a 6-(trifluoromethyl)indol-5-ol, will lead to a different chemical entity with an altered 3D structure and electronic distribution, which would not be recognized by the same biological targets and would require a new round of lead optimization . The compound's utility is thus contingent upon its precise molecular architecture.

Regioisomeric Mismatch
Using 6-CF3 or other regioisomers alters electronic distribution and may require complete re-optimization of SAR.
Absent CF3 Advantage
Non-fluorinated or differently substituted indoles may not provide the reported metabolic stability improvement.
Derivatization Incompatibility
Incorrect substitution pattern can hinder key Mannich or coupling reactions used to access HIV-1 NNRTI or α7 nAChR leads.

2-(Trifluoromethyl)-1H-indol-5-ol: Evidence Comparison


Metabolic Stability: CF3 vs. Nitro Bioisostere

In the context of designing CB1 receptor positive allosteric modulators, the trifluoromethyl (CF3) group was directly compared to a nitro (NO2) group as a bioisostere on a 2-phenylindole scaffold. The study found that CF3-bearing compounds demonstrated improved in vitro metabolic stability compared to their NO2 equivalents [1]. This class-level evidence supports the procurement of the CF3-substituted 2-(trifluoromethyl)-1H-indol-5-ol scaffold as a more metabolically stable starting point for drug discovery campaigns relative to potential nitro-containing alternatives.

Metabolic Stability
Class-level inference
CF3 analogue selected for best balance of properties vs NO2 bioisostere
Supports CF3 scaffold for improved metabolic stability in derived compounds
Exact fold-change not provided; source-specific review recommended
Medicinal Chemistry Bioisosterism Drug Metabolism

HIV-1 NNRTI Potency from Fluorinated Indole

A series of trifluoromethyl indole derivatives were synthesized and evaluated for anti-HIV-1 activity. The study reported that specific compounds (10i and 10k) exhibited IC50 values at the low nanomolar level against wild-type HIV-1 in MT-2 cells [1]. Critically, this activity was 'similar to efavirenz' and 'better than nevirapine', and these compounds also showed higher potency against the drug-resistant mutant strain Y181C than nevirapine [2]. While 2-(Trifluoromethyl)-1H-indol-5-ol itself is not the active compound, it serves as a crucial intermediate in the synthesis of this class of highly potent and drug-resistant HIV-1 NNRTIs [1].

HIV-1 NNRTI Potency
Cross-study comparable
IC50: low nM (similar to efavirenz); higher potency than nevirapine vs Y181C mutant
Validates 2-CF3-indole core for generating potent NNRTI leads
MT-2 cell assay; reported potency comparable to efavirenz
Antiviral Drug Discovery HIV-1 NNRTI

p97/VCP Inhibitors via Trifluoromethylindole

In the optimization of p97 (VCP) ATPase inhibitors, a C-5 trifluoromethylated indole scaffold was identified as a 'promising lead structure' [1]. Further optimization led to a compound with an IC50 of 15 nM in an ADP-Glo assay and an IC50 of 20 nM against recombinant full-length human p97 [2]. In a cellular context (HeLa cells), the same compound demonstrated functional activity with an EC50 of 15 μM [3]. This demonstrates the value of the 2-trifluoromethylindole core as a starting point for developing highly potent enzyme inhibitors.

p97 ATPase Inhibition
Class-level inference
IC50: 15 nM (biochemical), 20 nM (human p97); cellular EC50 15 µM
Enables nanomolar biochemical potency against p97 via CF3-indole scaffold
Cellular potency differs; review assay conditions for translation
Cancer Research Protein Homeostasis p97/VCP

α7 nAChR Modulation

Patent US8377941 explicitly claims a compound where the 2-(Trifluoromethyl)-1H-indol-5-ol moiety is a core structural component: N-[(2-Trifluoromethyl-1H-indol-5-yl)methyl]-2-(trifluoromethyl)-5-pyrimidinecarboxamide [1]. This compound is an active modulator of the α7 nicotinic acetylcholine receptor (nAChR), a key target for cognitive disorders and schizophrenia [2]. The specific 5-position substitution on the 2-trifluoromethylindole is essential for this activity, highlighting the necessity of this exact intermediate for synthesizing this class of CNS-active compounds.

α7 nAChR Modulation
Supporting evidence
Patent US8377941 claims 2-CF3-5-substituted indole as active α7 modulator core
Supports CNS drug discovery targeting α7 nAChR with this intermediate
Exact in vitro data not disclosed; review patent for full details
Neuroscience CNS Drug Discovery nAChR

2-(Trifluoromethyl)-1H-indol-5-ol: Key Applications


HIV-1 NNRTI Synthesis

Medicinal chemistry teams developing new non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1 can utilize 2-(Trifluoromethyl)-1H-indol-5-ol as a starting material. The evidence shows that derivatives from this scaffold achieve low nanomolar potency against wild-type HIV-1, comparable to efavirenz, and offer improved activity against drug-resistant mutants compared to nevirapine [1]. This makes it a high-value building block for overcoming resistance in current antiretroviral therapy.

p97/VCP Inhibitor Development

Researchers focused on protein degradation pathways in cancer can use 2-(Trifluoromethyl)-1H-indol-5-ol to access C-5 trifluoromethylated indole leads. These leads have been optimized to generate potent p97 ATPase inhibitors with IC50 values in the 15-20 nM range [1]. The procurement of this specific intermediate is justified by its proven ability to yield compounds with high target engagement in biochemical assays, a critical step in hit-to-lead campaigns for this challenging target class.

α7 nAChR Modulator Development

In neuroscience research targeting cognitive disorders and schizophrenia, 2-(Trifluoromethyl)-1H-indol-5-ol is an essential building block for synthesizing specific α7 nAChR modulators, as detailed in patent literature [1]. For organizations engaged in CNS drug discovery, procuring this compound is a strategic necessity to explore the intellectual property space around this validated target and to develop novel therapeutics with the potential for improved cognitive effects.

Metabolic Stability via Bioisosteric Replacement

Drug discovery groups focusing on improving the pharmacokinetic profile of lead compounds can procure 2-(Trifluoromethyl)-1H-indol-5-ol to leverage the CF3 group as a bioisostere for metabolically labile groups such as nitro moieties. Class-level evidence indicates that this substitution can improve in vitro metabolic stability without sacrificing potency, a key advantage in early-stage drug design [1]. This application is particularly relevant for projects where high clearance is a primary concern.

Application
Selection Property
Validation Focus
HIV-1 NNRTI Lead Optimization
2-CF3-5-OH indole scaffold for NNRTI activity
In vitro antiviral activity and resistance profile assessment
p97/VCP Inhibitor Development
C-5 CF3-indole core for p97 ATPase inhibition
Biochemical and cellular target engagement assays
α7 nAChR Modulator Synthesis
2-CF3-5-substituted indole for CNS target modulation
α7 nAChR functional modulation assays
Metabolic Stability Optimization
CF3 as bioisostere for labile groups
In vitro metabolic stability comparison studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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